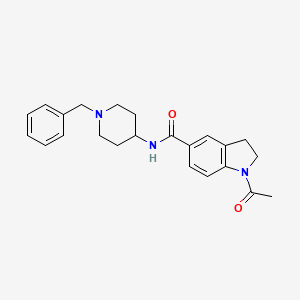![molecular formula C16H17N3O5 B7497984 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a synthetic compound that has been used as a tool in the study of various biological processes.
作用机制
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease. In addition to its effects on the brain, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has also been shown to have other physiological effects, including inhibition of the mitochondrial respiratory chain and induction of oxidative stress.
实验室实验的优点和局限性
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide also has some limitations. It is a toxic compound that can be hazardous to handle, and its effects on the brain are irreversible, making it difficult to study long-term effects.
未来方向
There are several future directions for research involving 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide. One area of interest is in the development of new treatments for Parkinson's disease. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been used as a model for the disease, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of interest is in the study of mitochondrial dysfunction and oxidative stress, which are implicated in a variety of diseases. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be used as a tool to study these processes and develop new treatments for related diseases. Finally, 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be used to study the effects of environmental toxins on the brain, which may have implications for public health.
合成方法
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide can be synthesized using a variety of methods. One common method involves the reaction of 5-(4-methylphenoxy)methylfuran-2-carboxylic acid with 1,3-diaminopropane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the amide bond between the carboxylic acid and the diamine, producing 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide.
科学研究应用
2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide has been used in a variety of scientific research studies. One of the most notable applications of 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is in the study of Parkinson's disease. 2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms that are similar to Parkinson's disease.
属性
IUPAC Name |
2-[[5-[(4-methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-9-2-4-10(5-3-9)23-8-11-6-7-12(24-11)16(22)19-13(14(17)20)15(18)21/h2-7,13H,8H2,1H3,(H2,17,20)(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRVRIJAMNZGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)

